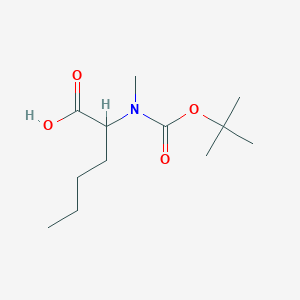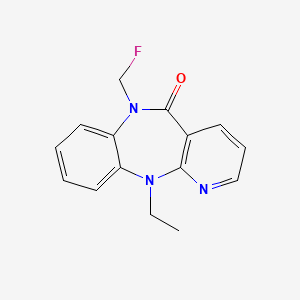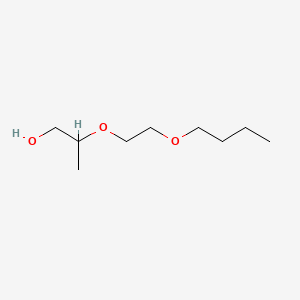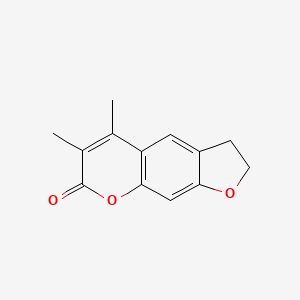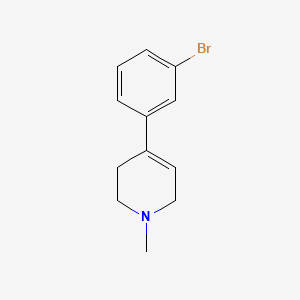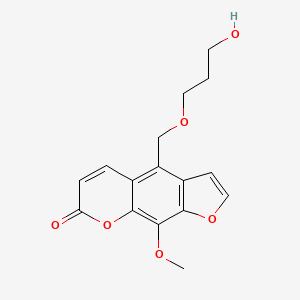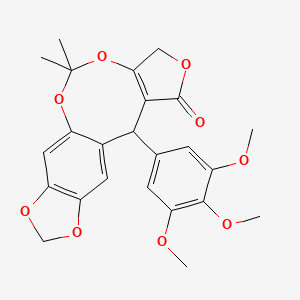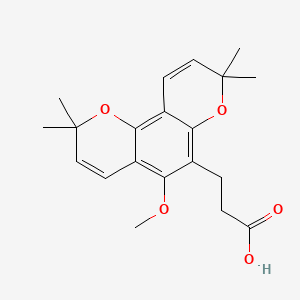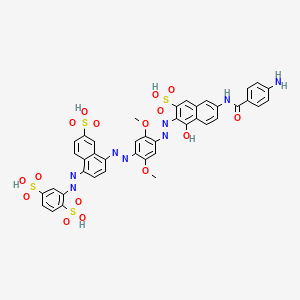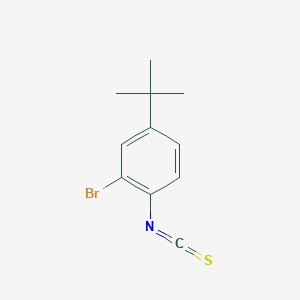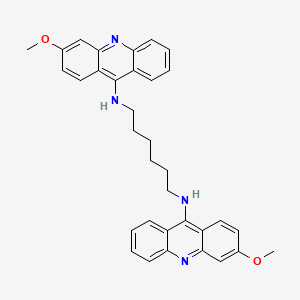
N,N'-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 260610 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and diverse reactivity, making it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 260610 typically involves multiple steps, each requiring specific reagents and conditions. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps may involve the introduction of functional groups via substitution reactions, oxidation, or reduction processes. The precise conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of NSC 260610 is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves rigorous control of reaction parameters and the use of advanced purification techniques such as chromatography and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
NSC 260610 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are examples of substitution reactions that NSC 260610 can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
NSC 260610 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of NSC 260610 involves its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions. The exact pathways and targets can vary depending on the context of its use, such as in therapeutic applications or biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
NSC 123456: Another compound with similar structural features but different functional groups.
NSC 789012: Known for its comparable reactivity and applications in organic synthesis.
Uniqueness
NSC 260610 stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.
Propiedades
Número CAS |
67047-17-0 |
|---|---|
Fórmula molecular |
C34H34N4O2 |
Peso molecular |
530.7 g/mol |
Nombre IUPAC |
N,N'-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C34H34N4O2/c1-39-23-15-17-27-31(21-23)37-29-13-7-5-11-25(29)33(27)35-19-9-3-4-10-20-36-34-26-12-6-8-14-30(26)38-32-22-24(40-2)16-18-28(32)34/h5-8,11-18,21-22H,3-4,9-10,19-20H2,1-2H3,(H,35,37)(H,36,38) |
Clave InChI |
FLTPBXAPYZIIEV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NCCCCCCNC4=C5C=CC(=CC5=NC6=CC=CC=C64)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


